

A Comparative Guide to the Analytical Identification of Rilpivirine Chloro Impurity

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Compound of Interest

Compound Name: 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the confirmation of the identity of Rilpivirine Chloro Impurity, a known process-related impurity and potential synthetic intermediate of the antiretroviral drug Rilpivirine. Accurate identification and quantification of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to Rilpivirine Chloro Impurity

Rilpivirine Chloro Impurity, chemically known as 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile, is a significant impurity in the synthesis of Rilpivirine.^{[1][2][3][4]} Its effective detection and control are paramount for regulatory compliance and drug safety. The chemical details of this impurity are as follows:

- IUPAC Name: 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile^{[3][4]}
- CAS Number: 244768-32-9^{[2][3]}
- Molecular Formula: C₁₁H₇ClN₄^{[2][3]}

- Molecular Weight: 230.65 g/mol [3]

Comparative Analysis of Analytical Techniques

The primary analytical techniques for the identification and quantification of Rilpivirine Chloro Impurity are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). The following table summarizes the performance of these methods based on available data for Rilpivirine and its related impurities.

Parameter	RP-HPLC with UV Detection	UPLC-MS/MS	Alternative RP-HPLC Method
Instrumentation	HPLC with UV/PDA Detector	UPLC with Tandem Mass Spectrometer	HPLC with UV/PDA Detector
Typical Column	C18 (e.g., 250 mm x 4.6 mm, 5 μ m)	C18 or Phenyl (e.g., 100 mm x 2.1 mm, 1.7 μ m)	C18 (e.g., 150 mm x 4.6 mm, 3.5 μ m)
Mobile Phase	Gradient or isocratic elution with buffered acetonitrile/methanol and water	Gradient elution with acetonitrile/methanol and ammonium formate/formic acid in water	Gradient elution with acetonitrile and ammonium formate buffer
Detection Wavelength	Typically 290 nm - 305 nm	N/A (Mass-to-charge ratio)	231 nm
Linearity Range	General impurity methods show linearity in the μ g/mL range.[5]	High sensitivity, with linearity often in the ng/mL to μ g/mL range.	1.25–7.5 μ g/mL for impurities.[6]
Limit of Detection (LOD)	Typically in the range of 0.08 μ g/mL for related impurities.[5]	Expected to be significantly lower than HPLC-UV, in the ng/mL range.	Not explicitly stated for chloro impurity.
Limit of Quantification (LOQ)	Typically in the range of 0.24 μ g/mL for related impurities.[5]	Expected to be significantly lower than HPLC-UV, in the ng/mL range.	Not explicitly stated for chloro impurity.
Accuracy (% Recovery)	Generally >98% for related impurities.[7]	Typically between 95-105%.	Not explicitly stated for chloro impurity.
Precision (%RSD)	Typically <2% for related impurities.	Generally <15% for bioanalytical methods, and tighter for purity analysis.	Not explicitly stated for chloro impurity.

Experimental Protocols

RP-HPLC Method for Impurity Profiling

This method is suitable for the routine quality control of Rilpivirine and the detection of the Chloro Impurity.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a Quaternary Pump, Autosampler, and PDA detector.

Chromatographic Conditions:

- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid).
- Mobile Phase B: Acetonitrile.
- Gradient Program:
 - 0-10 min: 30% B
 - 10-25 min: 30-70% B
 - 25-30 min: 70% B
 - 30.1-35 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 290 nm.
- Injection Volume: 10 µL.

Standard and Sample Preparation:

- **Standard Solution:** Accurately weigh and dissolve a certified reference standard of Rilpivirine Chloro Impurity in a suitable diluent (e.g., acetonitrile/water mixture) to obtain a known concentration.
- **Sample Solution:** Prepare the Rilpivirine drug substance or product sample in the same diluent to a suitable concentration for analysis.

UPLC-MS/MS Method for High-Sensitivity Detection

This method is ideal for trace-level quantification and confirmation of the impurity's identity.

Instrumentation:

- Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

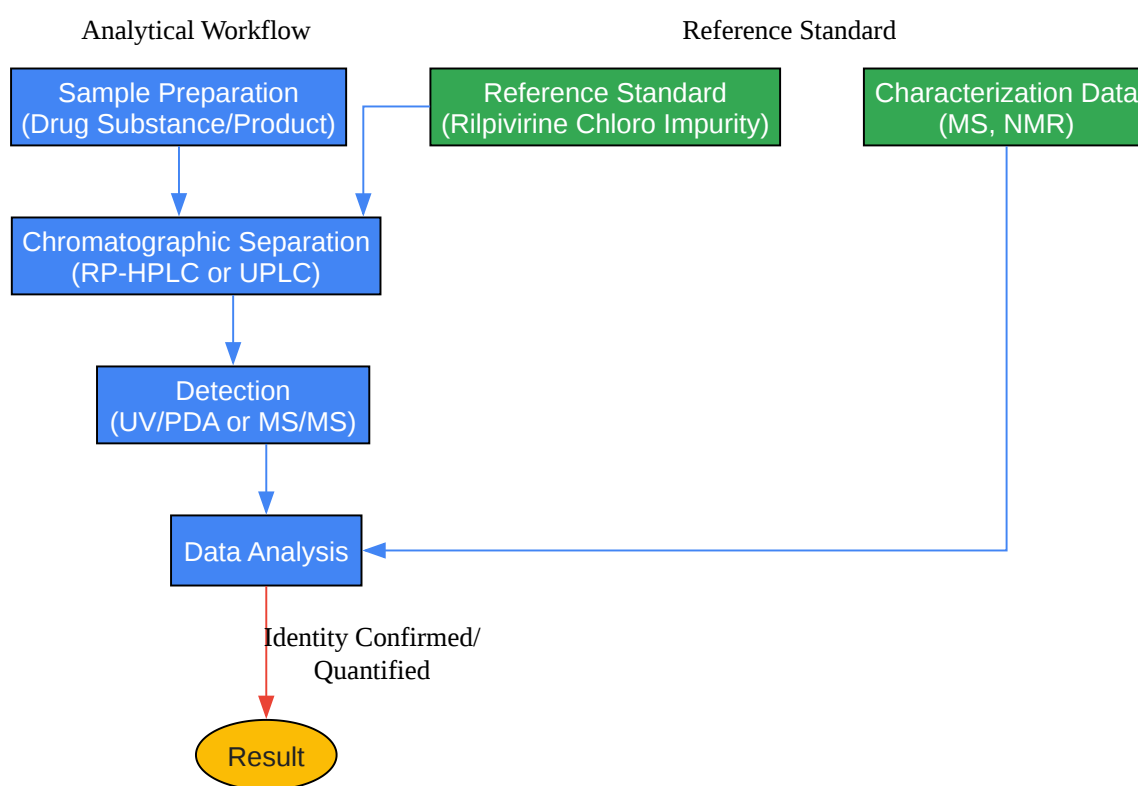
- **Column:** Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 μ m particle size.
- **Mobile Phase A:** 0.1% Formic acid in water.
- **Mobile Phase B:** 0.1% Formic acid in acetonitrile.
- **Gradient Program:** Optimized for the separation of Rilpivirine and its impurities. A typical gradient might run from 10% to 90% B over 5-10 minutes.
- **Flow Rate:** 0.4 mL/min.
- **Column Temperature:** 40 °C.
- **Injection Volume:** 2 μ L.

Mass Spectrometry Conditions:

- **Ionization Mode:** Positive Electrospray Ionization (ESI+).

- Multiple Reaction Monitoring (MRM) Transitions: Specific precursor to product ion transitions for Rilpivirine Chloro Impurity would need to be determined by infusing a standard solution. For Rilpivirine, a known transition is m/z 367.1 \rightarrow 128.0. A similar approach would be used for the chloro impurity.

Visualizations



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Caption: Workflow for the identification of Rilpivirine Chloro Impurity.



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Caption: Relationship of Rilpivirine Chloro Impurity to the Active Pharmaceutical Ingredient (API).

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